N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole moiety and a 2,4-dimethylphenyl-substituted ethylamide group. Its structure integrates:
- Thiazole core: A five-membered ring with nitrogen and sulfur atoms, critical for interactions with biological targets.
- Benzo[d][1,3]dioxole-5-carboxamide: A fused bicyclic system providing rigidity and influencing lipophilicity.
- 2,4-Dimethylphenylaminoethyl group: A hydrophobic substituent that may enhance binding affinity to hydrophobic enzyme pockets.
Synthetic routes for analogous compounds typically involve carbodiimide-mediated coupling (e.g., EDCI/DIPEA) to form amide bonds, followed by purification via automated flash chromatography . Characterization relies on NMR (¹H, ¹³C), IR, and mass spectrometry, with IR bands confirming carbonyl (C=O, ~1660–1680 cm⁻¹) and thioamide (C=S, ~1240–1255 cm⁻¹) functionalities .
Properties
IUPAC Name |
N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-3-5-16(13(2)7-12)23-19(25)9-15-10-29-21(22-15)24-20(26)14-4-6-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMEWQHMUGVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cell cycle regulation and are often overexpressed in cancer cells.
Mode of Action
The compound interacts with its targets, the Nek2 and Hec1 enzymes, by binding to their active sites. This binding inhibits the activity of these enzymes, thereby disrupting the normal cell cycle progression in cancer cells. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Nek2 and Hec1 enzymes affects the cell cycle progression, particularly the mitosis phase. This disruption in the cell cycle can lead to cell death or apoptosis, especially in rapidly dividing cells like cancer cells. The downstream effects of this action include reduced tumor growth and potentially, tumor shrinkage.
Pharmacokinetics
These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy as a drug.
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle, the compound induces cell death in cancer cells, leading to a reduction in tumor size. This can potentially improve the prognosis for patients with cancers that are sensitive to this compound.
Biological Activity
N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 425.5 g/mol. The structure includes a thiazole moiety linked to a benzo[d][1,3]dioxole group, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the formation of thiazole derivatives followed by coupling reactions with benzo[d][1,3]dioxole derivatives.
Antidiabetic Properties
Recent studies have highlighted the potential antidiabetic properties of thiazole-based compounds. For example, derivatives of similar thiazole structures have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized compounds exhibited varying degrees of enzyme inhibition, suggesting that modifications to the thiazole structure can enhance antidiabetic activity.
Anticonvulsant Activity
In related research, compounds containing thiazole rings have shown promising anticonvulsant effects. For instance, studies indicated that certain thiazole derivatives could delay the onset of convulsions and reduce their frequency in animal models . The structural features that enhance anticonvulsant potential often include specific substitutions on the thiazole ring.
Acetylcholinesterase Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Compounds similar to this compound have been synthesized and evaluated for their AChE inhibitory activity. Some derivatives showed strong inhibitory effects with IC50 values indicating effective binding to the enzyme .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Compounds demonstrated significant α-glucosidase inhibition | Antidiabetic |
| Study 2 | Thiazole derivatives showed anticonvulsant activity in vivo | Anticonvulsant |
| Study 3 | AChE inhibitors derived from similar structures exhibited IC50 values as low as 2.7 µM | Neuroprotective |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s activity and properties are influenced by substituent modifications. Key analogs and their differences are summarized below:
*Calculated based on molecular formula.
Key Observations:
Electron Effects : The trifluoromethoxy group () introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism.
Hydrogen Bonding: The amino-oxo thioethyl group in provides additional hydrogen-bonding sites, which could improve target affinity in polar environments.
Notable Differences:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
